molecular formula C18H17BrN2O3S B3678881 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-bromo-4-ethoxybenzamide

N-{[(3-acetylphenyl)amino]carbonothioyl}-3-bromo-4-ethoxybenzamide

Cat. No. B3678881
M. Wt: 421.3 g/mol
InChI Key: CHMULZRZAIIVRT-UHFFFAOYSA-N
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Description

“N-{[(3-acetylphenyl)amino]carbonothioyl}-3-bromo-4-ethoxybenzamide” is a complex organic compound. It contains an amine group, a carbonothioyl group, a bromo group, and an ethoxy group attached to a benzamide core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine, carbonothioyl, bromo, and ethoxy groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amine group might participate in reactions with acids, while the bromo group might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s reactive, it might pose a reactivity hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on improving its efficacy and reducing its side effects .

properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-3-24-16-8-7-13(10-15(16)19)17(23)21-18(25)20-14-6-4-5-12(9-14)11(2)22/h4-10H,3H2,1-2H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMULZRZAIIVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetylphenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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